7-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
7-Methyl-[1,2,4]triazolo[1,5-a]pyridine: is a heterocyclic aromatic organic compound belonging to the triazolo[1,5-a]pyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of enaminonitriles with hydrazine hydrate under microwave irradiation, which facilitates the formation of the triazolo[1,5-a]pyridine core without the need for a catalyst[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, which can have different biological and chemical properties.
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[1,5-a]pyridine has found applications in various scientific research fields:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
7-Methyl-[1,2,4]triazolo[1,5-a]pyridine is similar to other triazolo[1,5-a]pyridine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
[1,2,4]Triazolo[1,5-a]pyridine
These compounds share the triazolo[1,5-a]pyridine core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQAWIQBHIFTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964482 | |
Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4999-42-2 | |
Record name | 4999-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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